3-iodoheptane
Overview
Description
3-Iodoheptane is an organic compound with the molecular formula C7H15I. It is a halogenated alkane, specifically an iodoalkane, where an iodine atom is attached to the third carbon of a heptane chain. This compound is used in various chemical reactions and research applications due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iodoheptane can be synthesized through several methods. One common method involves the halogenation of heptane. This process typically uses iodine and a suitable catalyst under controlled conditions to ensure the selective iodination at the third carbon position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as the use of organometallic intermediates or the application of high-pressure reactors to achieve higher yields and purity. The specific conditions and reagents used can vary depending on the desired scale and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodoheptane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can also be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Elimination: Strong bases such as potassium tert-butoxide are often used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile, such as alcohols, amines, or nitriles.
Elimination: Typically results in the formation of heptenes.
Oxidation: Can lead to the formation of heptanoic acid or other oxidized derivatives.
Scientific Research Applications
3-Iodoheptane is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Employed in the study of biological pathways involving halogenated compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 3-iodoheptane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of iodine.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodoheptane
- 4-Iodoheptane
- 3-Bromoheptane
- 3-Chloroheptane
Uniqueness
3-Iodoheptane is unique due to the position of the iodine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. Compared to its bromo and chloro counterparts, the iodine atom in this compound is a better leaving group, making it more reactive in substitution and elimination reactions.
Properties
IUPAC Name |
3-iodoheptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15I/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPGHYVXKUXNQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334379 | |
Record name | Heptane, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31294-92-5 | |
Record name | Heptane, 3-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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